3-(Methoxymethyl)hexanenitrile
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Overview
Description
3-(Methoxymethyl)hexanenitrile is an organic compound with the molecular formula C8H15NO It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)hexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of an alkyl halide with sodium or potassium cyanide in an ethanol solution. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Another method involves the dehydration of a primary amide using reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) . This method is particularly useful for preparing nitriles from amides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)hexanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute acids (e.g., HCl) or bases (e.g., NaOH) followed by acidification.
Reduction: Commonly carried out with LiAlH4 or DIBAL-H in anhydrous conditions.
Substitution: Often involves the use of cyanide salts (e.g., NaCN, KCN) in ethanol under reflux.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts (acidic conditions) or carboxylate salts and ammonia (basic conditions).
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
3-(Methoxymethyl)hexanenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)hexanenitrile in chemical reactions involves the nucleophilic attack on the electrophilic carbon of the nitrile group. This can lead to various transformations, such as hydrolysis, reduction, and substitution . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: Similar structure but lacks the methoxymethyl group.
Methoxymethyl derivatives: Compounds with similar functional groups but different alkyl chains.
Properties
CAS No. |
647854-11-3 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(methoxymethyl)hexanenitrile |
InChI |
InChI=1S/C8H15NO/c1-3-4-8(5-6-9)7-10-2/h8H,3-5,7H2,1-2H3 |
InChI Key |
IONKVXHVZSJHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC#N)COC |
Origin of Product |
United States |
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